16,17-Dihydroxypregn-4-ene-3,20-dione is a steroid compound characterized by the presence of hydroxyl groups at the 16 and 17 positions of the pregnane backbone. It has a molecular formula of and a molecular weight of approximately 346.46 g/mol. This compound is a derivative of progesterone and plays a significant role in various biological processes due to its structural similarity to other steroid hormones. It is classified under glucocorticoids and is often associated with anti-inflammatory properties.
The synthesis of 16,17-Dihydroxypregn-4-ene-3,20-dione typically involves hydroxylation of progesterone. Various methods for its synthesis include:
For example, one method involves treating progesterone with specific oxidizing agents under controlled conditions to achieve selective hydroxylation at the desired positions.
The molecular structure of 16,17-Dihydroxypregn-4-ene-3,20-dione can be represented using various chemical notations:
CC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3[C@@H](O)C[C@]12C
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1
These notations provide insight into the arrangement of atoms within the molecule and are essential for understanding its reactivity and interactions with biological systems.
16,17-Dihydroxypregn-4-ene-3,20-dione participates in various chemical reactions typical of steroid compounds:
The reaction pathways are influenced by factors such as temperature, solvent choice, and reaction time .
The biological activity of 16,17-Dihydroxypregn-4-ene-3,20-dione is primarily linked to its interaction with glucocorticoid receptors. Upon binding to these receptors:
The physical and chemical properties of 16,17-Dihydroxypregn-4-ene-3,20-dione include:
Data from various studies indicate that the compound exhibits typical steroidal behavior in terms of reactivity and interaction with biological systems .
16,17-Dihydroxypregn-4-ene-3,20-dione has several applications in scientific research and medicine:
The ongoing research into its properties and potential applications continues to highlight its significance in both basic science and clinical settings.
Cytochrome P450 (CYP) enzymes are heme-containing monooxygenases responsible for the regio- and stereoselective hydroxylation of steroid scaffolds. These enzymes utilize molecular oxygen and NADPH-derived electrons to catalyze C–H bond activation at specific positions. For 16,17-dihydroxypregn-4-ene-3,20-dione biosynthesis, CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase) are paramount. CYP17A1 mediates sequential oxidations: initial 17α-hydroxylation of progesterone to 17α-hydroxyprogesterone, followed by a lyase reaction cleaving the C17–C20 bond to yield androstenedione. However, in pathways yielding 16,17-dihydroxylated products, CYP17A1’s hydroxylase activity dominates without lyase cleavage [1] [9]. The reaction proceeds via a high-valent iron-oxo species (Compound I) for C–H abstraction, though ferric-peroxo intermediates may participate in alternative oxygenations [9]. Electron transfer is facilitated by cytochrome P450 reductase (CPR) and augmented by cytochrome b₅, which enhances 16α-hydroxylase activity by modulating heme electronics and substrate positioning [1] [4].
Table 1: Key Human P450 Enzymes in 16,17-Dihydroxypregn-4-ene-3,20-dione Biosynthesis
Enzyme | Primary Activity | Substrates | Reaction Position | Pathway Role |
---|---|---|---|---|
CYP17A1 | Hydroxylase/Lyase | Progesterone, Pregnenolone | 16α, 17α | Androgen/Glucocorticoid synthesis |
CYP21A2 | Hydroxylase | Progesterone, 17α-OH-Prog | 21 | Mineralocorticoid synthesis |
CYP3A4 | Hydroxylase | Testosterone, Norsteroids | 16α, 6β | Xenobiotic metabolism |
CYP11B1/B2 | Hydroxylase/Dehydrogenase | 11-Deoxycorticosterone | 11β, 18 | Aldosterone synthesis |
CYP19A1 | Aromatase | Androstenedione, Testosterone | C19 oxidation | Estrogen synthesis |
CYP17A1 exhibits distinct kinetic preferences for Δ⁴-3-ketosteroids (e.g., progesterone) versus Δ⁵-3β-hydroxysteroids (e.g., pregnenolone). Progesterone undergoes 16α-hydroxylation at ~30% of the rate of 17α-hydroxylation due to active-site plasticity governed by residue Ala105, which permits alternative substrate binding modes [1] [7]. Molecular dynamics simulations reveal that progesterone adopts a "shallow" binding pose for 16α-hydroxylation versus "deep" positioning for 17α-attacks. Cytochrome b₅ enhances 16α-hydroxylase efficiency 3–5 fold by promoting proton delivery to the ferric-peroxo intermediate, favoring electrophilic addition at C16 [1] [4]. Meanwhile, CYP21A2 preferentially hydroxylates progesterone at C21 but also accepts 17α-hydroxyprogesterone, yielding 17,21-dihydroxy products en route to cortisol. Competitive inhibition studies show Kₘ values of 1.2 μM (progesterone) vs. 8.4 μM (17α-hydroxyprogesterone), indicating tighter binding for non-17-hydroxylated substrates [5] [9].
Adrenal Pathway: In the adrenal zona fasciculata, progesterone undergoes sequential 17α- and 21-hydroxylation by CYP17A1 and CYP21A2, yielding 11-deoxycortisol (Reichstein’s Compound S). This pathway prioritizes glucocorticoid synthesis, with 17α-hydroxyprogesterone as a key intermediate. Elevated 17α-hydroxyprogesterone/deoxycortisol ratios (>10-fold in CAH) confirm impaired CYP21A2 activity, shunting flux toward 16,17-dihydroxypregn-4-ene-3,20-dione as a minor byproduct [5] [9]. Cytochrome b₅ expression in adrenals further promotes 16α-hydroxylase activity [1].
Ovarian Pathway: Ovarian theca cells emphasize androgen synthesis via CYP17A1’s 17,20-lyase activity. However, luteal-phase corpora lutea produce 16,17-dihydroxypregn-4-ene-3,20-dione as a progesterone metabolite. Here, CYP17A1 operates without significant lyase activity due to:
Table 2: Pathway-Specific Metabolite Ratios in Steroidogenic Tissues
Tissue | Key Enzyme(s) | Precursor:Product Ratio | 16,17-Dihydroxy Product Yield |
---|---|---|---|
Adrenal Cortex | CYP17A1 + CYP21A2 | 17α-OH-Prog : Deoxycortisol ↑↑ | Low (0.5–3% of total steroids) |
Ovarian Theca | CYP17A1 (lyase-dominant) | Androstenedione : 17α-OH-Prog ↑↑ | Negligible |
Ovarian Luteum | CYP17A1 (hydroxylase) | Progesterone : 17α-OH-Prog ↓ | Moderate (5–8% of progesterone) |
Fungi excel at catalyzing regiospecific hydroxylations inaccessible via chemical synthesis. Mucor piriformis transforms progesterone into 14α,16α-dihydroxylated derivatives through a stepwise process: initial 14α-hydroxylation by inducible microsomal P450s, followed by 7α- and 3β-hydroxylations. NADPH-dependent CYP enzymes in this fungus exhibit Kₘ values of 18 μM for progesterone, with 14α-hydroxypregna-4,16-diene-3,20-dione as the primary product [2]. Thanatephorus cucumeris (strain NBRC 6298) expresses CYP5150AP3, a 7β-hydroxylase active on 11-deoxycortisol. Its regioselectivity is pH-dependent: at pH 6.0, 7β-hydroxy-11-deoxycortisol predominates (60 mg/L), while pH 9.0 favors 19-hydroxy and 11β-hydroxy products [7]. Transcriptome analysis confirmed cyp5150ap3 upregulation (335.2 FPKM) under acidic conditions, correlating with 7β-hydroxylase induction [7]. Glomerella cingulata dehydrogenates cortisol at C1–C2 but requires hydroxylated precursors, illustrating microbial cascades for complex steroid modifications [8].
Table 3: Microbial Systems for Progesterone Functionalization
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: